2,4-dimethylphenyl 1-naphthylacetate
Overview
Description
2,4-Dimethylphenyl 1-naphthylacetate is an organic compound with the molecular formula C20H18O2. It is a derivative of naphthalene and phenyl acetate, characterized by the presence of two methyl groups on the phenyl ring and an ester linkage to the naphthalene moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethylphenyl 1-naphthylacetate can be achieved through esterification reactions. One common method involves the reaction of 2,4-dimethylphenol with 1-naphthylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenyl 1-naphthylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products
Oxidation: Formation of 2,4-dimethylphenyl 1-naphthylacetic acid.
Reduction: Formation of 2,4-dimethylphenyl 1-naphthylmethanol.
Substitution: Formation of halogenated derivatives such as 2,4-dimethylphenyl 1-naphthylacetyl chloride.
Scientific Research Applications
2,4-Dimethylphenyl 1-naphthylacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dimethylphenyl 1-naphthylacetate involves its interaction with specific molecular targets. The ester linkage allows it to participate in hydrolysis reactions, releasing active components that can interact with enzymes or receptors. The compound may also undergo metabolic transformations, leading to the formation of bioactive metabolites that exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenyl acetate: Lacks the naphthalene moiety, making it less complex.
1-Naphthyl acetate: Lacks the methyl groups on the phenyl ring, affecting its reactivity and properties.
2,4-Dimethylphenyl 1-naphthylacetic acid: Contains a carboxylic acid group instead of an ester, altering its chemical behavior.
Uniqueness
2,4-Dimethylphenyl 1-naphthylacetate is unique due to the combination of its structural features, including the ester linkage, methyl groups, and naphthalene moiety.
Properties
IUPAC Name |
(2,4-dimethylphenyl) 2-naphthalen-1-ylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-14-10-11-19(15(2)12-14)22-20(21)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUQOMBELMHQIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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